Product packaging for 2-Amino-3-bromochromone(Cat. No.:)

2-Amino-3-bromochromone

Cat. No.: B5356763
M. Wt: 240.05 g/mol
InChI Key: ULIVPNIIIZRVLA-UHFFFAOYSA-N
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Description

2-Amino-3-bromochromone is a high-value chemical building block designed for advanced organic and medicinal chemistry research. This compound features a chromone scaffold—a privileged structure in drug discovery—functionalized with bromine and amino groups that serve as reactive handles for further chemical elaboration. Its primary research application is as a versatile precursor in the synthesis of complex heterocyclic compounds, including various chromene and chromenopyrimidine derivatives, which are core structures in many pharmacologically active molecules . Chromone derivatives are extensively investigated for their diverse biological activities. Researchers utilize these scaffolds in developing potential therapeutic agents with antitumor , anti-inflammatory, antimicrobial, and anticonvulsant properties. The presence of both bromine and amino groups on the chromone core makes this compound particularly useful in metal-catalyzed cross-coupling reactions and cyclocondensation reactions, enabling the rapid construction of libraries of structurally diverse compounds for biological screening and structure-activity relationship (SAR) studies . The functionalization of the chromone scaffold at the 2- and 3- positions has been shown to significantly influence the lipophilicity and overall biological activity of the resulting molecules, making this compound a critical reagent for optimizing drug-like properties . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B5356763 2-Amino-3-bromochromone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-bromochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-8(12)5-3-1-2-4-6(5)13-9(7)11/h1-4H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVPNIIIZRVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 3 Bromochromone and Precursors

General Strategies for Chromone (B188151) Ring System Construction Relevant to C-2 and C-3 Functionalization

The formation of the benzopyranone core of the chromone system is a critical first step in the synthesis of 2-amino-3-bromochromone. Several classical and modern synthetic strategies can be employed to construct this framework, with some being particularly amenable to later functionalization at the 2- and 3-positions.

Cyclization Approaches

Cyclization reactions are a cornerstone of chromone synthesis, often starting from readily available phenolic precursors.

Baker-Venkataraman Rearrangement: This rearrangement is a widely used method for the synthesis of chromones and flavones. wikipedia.org It involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the chromone ring. wikipedia.org The mechanism proceeds through the formation of an enolate followed by an intramolecular acyl transfer. wikipedia.org A "soft-enolization" variant of the Baker-Venkataraman rearrangement has been developed, broadening the scope of accessible chromone structures. nih.govacs.orgacs.org

The general applicability of the Baker-Venkataraman rearrangement makes it a viable, albeit multi-step, pathway toward precursors for this compound. For instance, a suitably substituted o-hydroxyacetophenone could be acylated and then subjected to the rearrangement and cyclization to form a chromone, which would then require subsequent amination and bromination.

Claisen Ester Condensation: The Claisen condensation is another fundamental carbon-carbon bond-forming reaction that can be adapted for chromone synthesis. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction typically involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.org In the context of chromone synthesis, an o-hydroxyacetophenone can be condensed with an ester to generate a 1,3-diketone intermediate, which then cyclizes to the chromone. nih.gov The efficiency of the Claisen condensation in chromone synthesis can be significantly influenced by the choice of base and reaction conditions, with sodium hydride often proving effective. nih.gov

Table 1: Comparison of Cyclization Methodologies for Chromone Synthesis

Synthetic Method Key Reactants Key Intermediate Advantages Disadvantages
Baker-Venkataraman Rearrangement o-Hydroxyacetophenone derivative, Acylating agent 1,3-Diketone Wide applicability, good for flavone (B191248) synthesis. wikipedia.org Requires multiple steps (acylation, rearrangement, cyclization). wikipedia.org
Claisen Ester Condensation o-Hydroxyacetophenone, Ester 1,3-Diketone Can be a one-pot reaction, useful for various substitutions. organic-chemistry.orgnih.gov Can result in mixtures if both esters have enolizable protons. organic-chemistry.org

Annulation Reactions for Benzopyranone Frameworks

Annulation, the construction of a new ring onto a pre-existing one, provides another powerful set of tools for synthesizing the benzopyranone framework. wikipedia.orgnih.gov These reactions can offer more direct routes to complex chromone derivatives. For instance, palladium-catalyzed oxidative annulation reactions of enamines and alkynes have been employed to construct benzopyrone-fused systems. mdpi.com Organocatalyzed annulation reactions, such as those involving 3-formylchromones and various partners, have also been developed to create fused polycyclic systems. mdpi.comresearchgate.net While potentially offering high efficiency, the direct application of these methods to the synthesis of a simple this compound might be overly complex, they are nonetheless important strategies for creating diverse chromone libraries.

Direct Synthetic Approaches to this compound

More direct strategies for the synthesis of this compound involve the functionalization of a pre-formed chromone ring or the use of precursors that already contain the necessary amino or bromo substituents.

Palladium-Catalyzed Rearrangement Strategies for the Assembly of 2-Amino-3-formyl Chromones (as a related example)

While not a direct synthesis of the target compound, the palladium-catalyzed synthesis of 2-amino-3-formyl chromones provides a valuable precedent for the construction of 2,3-disubstituted chromones. These methods often involve the coupling of o-hydroxyaryl enaminones with a suitable C1 source, followed by cyclization. researchgate.net The versatility of palladium catalysis in C-H functionalization and cross-coupling reactions is well-established for chromone systems, suggesting that similar strategies could be envisioned for the introduction of amino and bromo groups. nih.govibs.re.kr

Directed Bromination Reactions of 2-Amino-Substituted Chromones

A logical and direct approach to this compound is the electrophilic bromination of a 2-aminochromone precursor. The electron-donating nature of the amino group at the C-2 position would activate the C-3 position towards electrophilic attack. The synthesis of 2-aminochromones can be achieved through various methods, including the cyclization of appropriate precursors. nih.govsioc-journal.cn

The bromination itself can be carried out using standard brominating agents such as elemental bromine (Br₂) in a suitable solvent. masterorganicchemistry.com The regioselectivity of the bromination is crucial, and the presence of the amino group is expected to strongly direct the incoming electrophile to the C-3 position. The use of N-bromosuccinimide (NBS) can also be considered as a milder alternative for bromination. youtube.com

Table 2: Potential Reagents for the Bromination of 2-Aminochromone

Brominating Agent Typical Conditions Potential Advantages Potential Challenges
Bromine (Br₂) in Acetic Acid or Chloroform Room temperature or gentle heating. Readily available, effective for many aromatic brominations. Can be harsh, may lead to over-bromination if not controlled.
N-Bromosuccinimide (NBS) Radical initiator (AIBN) or light for allylic/benzylic; ionic mechanism for aromatic bromination. Milder than Br₂, easier to handle. May require specific conditions to achieve desired reactivity.
Pyridinium (B92312) Bromide Perbromide Can be used for the synthesis of 3-bromoflavones. researchgate.net Solid reagent, easier to handle than liquid bromine. May have specific substrate scope.

Amination Reactions on 3-Bromochromone (B1268052) Scaffolds

An alternative and equally viable synthetic route is the nucleophilic substitution of the bromine atom in a 3-bromochromone precursor with an amino group. 3-Bromochromone itself is a known compound and can be synthesized by the direct bromination of chromone. researchgate.net

The amination of 3-bromochromones can be achieved through various methods. While direct reaction with ammonia (B1221849) or amines can be challenging, modern catalytic systems have been developed to facilitate such transformations. For example, copper-catalyzed and palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are powerful methods for forming C-N bonds. beilstein-archives.org The reaction of 3-bromochromone with a suitable nitrogen nucleophile, such as an amine or an ammonia surrogate, in the presence of a palladium or copper catalyst could provide a direct route to this compound, although in this case, the amination would occur at the C-3 position. To achieve the desired 2-amino substitution via this general strategy, one would need to start with a 2,3-dibromochromone and selectively substitute the C-2 bromine, or more plausibly, aminate a 2-halochromone at a later stage after brominating the C-3 position.

A more direct amination at the C-2 position of a 3-bromochromone is less straightforward due to the electronic nature of the chromone ring. However, cascade reactions and rearrangements involving 3-functionalized chromones are known. tandfonline.com For instance, reactions of 3-bromochromones with certain nitrogen nucleophiles can lead to ring-contracted products rather than simple substitution. doi.org More recently, photocatalytic methods have emerged for the preparation of 3-aminochromones. nih.gov

Synthesis of Key Brominated Chromone Intermediates

The introduction of a bromine atom onto the chromone scaffold is a critical step in the synthesis of the target compound. Methodologies exist for bromination at both the pyrone (Ring B) and benzene (B151609) (Ring A) portions of the molecule.

The synthesis of 3-bromochromones, where the bromine is attached to the γ-pyrone ring, can be achieved through several pathways, most notably starting from 2-hydroxyacetophenone (B1195853) derivatives or via the bromination of chromanones.

One common strategy begins with a substituted 2-hydroxyacetophenone. This starting material can undergo a Vilsmeier-Haack reaction using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield a 3-formylchromone. asianpubs.org While this provides a functionalized C3 position, direct bromination is also a key method. For instance, 3-bromochromone can be synthesized by treating 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one (B8804569) with bromine in chloroform, resulting in a 64% yield after purification. This enaminone precursor is itself typically prepared from 2-hydroxyacetophenone.

Another effective route involves the bromination of chroman-4-ones. For example, a 2-alkyl-chroman-4-one can be treated with a brominating agent such as pyridinium tribromide (Py·Br₃) to produce the corresponding 3-bromo-2-alkylchroman-4-one. nih.gov Subsequent elimination of hydrogen bromide (HBr), often assisted by a base like calcium carbonate in DMF and microwave irradiation, yields the desired 3-bromochromone. nih.gov The direct and selective 3-bromination of flavones (2-arylchromones) can also be accomplished efficiently using reagents like N-bromosuccinimide (NBS) or a combination of a bromide salt and an oxidant like phenyliodine(II) diacetate (PhI(OAc)₂). core.ac.uk

The Heck reaction, a palladium-catalyzed cross-coupling, has also been explored, though typically it uses bromochromones as substrates rather than for their synthesis. researchgate.netresearchgate.netpublish.csiro.au However, the preparation of the 3-bromochromone starting materials for these reactions often relies on the methods described above. researchgate.net For example, 3-bromochromones used in Heck reactions can be prepared from chromanones, which are synthesized in a four-step approach starting from bromophenols. researchgate.net

Table 1: Selected Synthetic Routes to 3-Bromochromones

Starting Material Reagents & Conditions Product Yield Reference(s)
3-(Dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one Br₂ in Chloroform 3-Bromochromone 64%
2-Pentylchroman-4-one Py·Br₃, CH₂Cl₂; then CaCO₃, DMF, MW 2-Pentyl-3-bromochromone 84% (elimination step) nih.gov
Flavone R₄NBr / PhI(OAc)₂ 3-Bromoflavone High core.ac.uk
2-Hydroxyacetophenone DMF-DMA; then NBS, CCl₄ 3-Bromochromone - researchgate.net

Bromine substituents can also be introduced onto the aromatic A-ring of the chromone structure, typically at positions 6, 7, or 8. The synthesis of these isomers generally starts with an appropriately substituted bromophenol. researchgate.net For instance, 6-bromo, 7-bromo, and 8-bromochromones can be prepared via a multi-step synthesis that begins with the corresponding bromophenol, which is converted to a phenoxypropionitrile, hydrolyzed to the acid, and then cyclized. researchgate.netresearchgate.net

In a specific example, 6-bromo-7,8-benzo-2-methylchromone was prepared by the condensation of 2-acetyl-4-bromo-1-naphthol with ethyl acetate (B1210297) in the presence of sodium pellets, followed by acid-catalyzed cyclodehydration. qu.edu.qaqu.edu.qa Additionally, the Vilsmeier-Haack reaction has been used to synthesize 8-bromo-6-substituted-chromone-3-carbaldehydes from 3-bromo-5-substituted-2-hydroxyacetophenones. univen.ac.za

Table 2: Synthesis of Bromo-Substituted Chromones on the A-Ring

Starting Material Key Steps/Reagents Product Reference(s)
4-Bromophenol Oxa-Michael addition to acrylonitrile; hydrolysis; cyclization 6-Bromochromanone (precursor to 6-bromochromone) researchgate.net
2-Acetyl-4-bromo-1-naphthol Condensation with ethyl acetate; acid-catalyzed cyclodehydration 6-Bromo-7,8-benzo-2-methylchromone qu.edu.qaqu.edu.qa
3-Bromo-5-substituted-2-hydroxyacetophenones Vilsmeier-Haack Reaction (POCl₃/DMF) 8-Bromo-6-substituted-chromone-3-carbaldehyde univen.ac.za

Synthesis of Key Amino Chromone Intermediates

The introduction of an amino group, particularly at the C2 position, is another fundamental aspect of constructing the target molecule. These syntheses often involve elegant ring-transformation strategies or the functionalization of pre-formed chromone systems.

The synthesis of 2-aminochromones can be achieved through several distinct methodologies, with ring-opening and re-cyclization reactions of 3-functionalized chromones being particularly prominent.

A widely used precursor for this transformation is chromone-3-carbonitrile. naturalspublishing.com When chromone-3-carbonitrile is treated with nucleophiles such as hydroxylamine (B1172632) or even aqueous sodium hydroxide (B78521), it can undergo a nucleophilic attack at the C2 position. naturalspublishing.comtandfonline.com This leads to the opening of the γ-pyrone ring, followed by a recyclization event that incorporates the nitrogen atom to form the 2-amino-substituted chromone ring. naturalspublishing.comresearchgate.net For example, the reaction of chromone-3-carbonitriles with reagents like ammonium (B1175870) hydroxide or sodium hydroxide solution produces 2-amino-3-formylchromones via a non-isolable intermediate. naturalspublishing.com

Another established route involves the rearrangement of 5-(2-hydroxyphenyl)isoxazole, which serves as a classic example of a ring-opening and recyclization pathway to furnish the 2-aminochromone core. researchgate.net Furthermore, a novel one-pot methodology for synthesizing functionalized 2-amino-3-cyano-4-chromones has been reported. This method involves the acylation of malononitrile (B47326) with N-hydroxybenzotriazolyl acetylsalicylates, followed by cyclization, achieving high yields in short reaction times. arkat-usa.org

While the Vilsmeier-Haack reaction is primarily used to create 3-formylchromones from 2-hydroxyacetophenones, this product is a key starting point for creating the chromone-3-carbonitrile precursors needed for the synthesis of 2-aminochromones. naturalspublishing.comcore.ac.uk Derivatives of 2-aminochromones are also synthetically accessible. For instance, 2-amino-3-iodochromones can serve as substrates in copper-promoted cascade reactions with amines and carbon disulfide to produce tricyclic 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. rsc.org

Table 3: Methodologies for the Synthesis of 2-Amino-Chromones and Derivatives

Precursor Reagents & Conditions Product Type Key Transformation Reference(s)
Chromone-3-carbonitrile aq. NaOH or NH₄OH 2-Amino-3-formylchromone (B160151) Ring-opening and recyclization naturalspublishing.com
5-(2-Hydroxyphenyl)isoxazole Base-catalyzed rearrangement 2-Aminochromone Ring-opening and recyclization researchgate.net
Acetylsalicylic acid derivatives & malononitrile N-hydroxybenzotriazole, DCC, NaH, THF 2-Amino-3-cyano-4-chromone In situ acylation and cyclization arkat-usa.org
2-Amino-3-iodochromone Amines, CS₂, Cu₂O 2-Amino-9H-chromeno[2,3-d]thiazol-9-one Cascade reaction rsc.org

Amino groups can also be installed at other positions on the chromone scaffold, such as C3 and C4. The synthesis of 3-(substituted amino)-chromone derivatives has been achieved by reacting a key intermediate, 3-iodo-7-methoxy-4H-chromen-4-one, with various substituted anilines. sioc-journal.cn Similarly, 3-(N-cyclic amino) chromone derivatives can be prepared through the reaction of 3-bromochromone with a cyclic amine in DMF. researchgate.net

The synthesis of 4-amino-substituted chromones has been accomplished through a copper-catalyzed sequential multicomponent reaction. This process involves the reaction of benzo[d]isoxazoles with terminal alkynes and sulfonyl azides, which generates divergent 4-amino-2H-chromen-2-imines with high selectivity. nih.gov The resulting imino group can then be removed to yield the free 4-amino-2H-chromenone. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Amino 3 Bromochromone

Reactions Involving the C-3 Bromo Group

The bromine atom at the C-3 position of the chromone (B188151) scaffold is a versatile functional group that readily participates in several classes of reactions, including cross-coupling, nucleophilic substitution, and reduction.

Cross-Coupling Reactions (e.g., Heck, Negishi, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 3-halochromones are excellent substrates for these transformations. While specific studies on 2-amino-3-bromochromone are limited, the reactivity can be inferred from its close analog, 3-bromochromone (B1268052).

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, has been successfully applied to bromochromones to introduce alkenyl substituents. researchgate.net For instance, 3-bromochromone has been coupled with various terminal alkenes. researchgate.net The reactivity of the substrate is notably dependent on the position of the bromine atom. researchgate.net Under phosphine-free conditions with a phase-transfer catalyst, these reactions can proceed with shorter reaction times and higher yields. researchgate.net An intramolecular version of the Heck reaction is also a valuable tool for constructing fused ring systems. wikipedia.orgmit.edu

Illustrative Heck Reaction Conditions for Bromochromones:

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ PPh₃ Et₃N NMP 160 41-97 researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. nih.gov This reaction has been employed for the synthesis of 3-arylchromones from 3-bromochromones and arylboronic acids. These 3-arylated chromones are precursors to isoflavonoids, a class of naturally occurring compounds with significant biological activity. researchgate.net

Examples of Suzuki-Miyaura Coupling with 3-Bromochromones:

Palladium Catalyst Ligand Base Solvent Product Type Yield (%) Reference
Pd(PPh₃)₄ - K₂CO₃ Toluene/H₂O 3-Arylchromone High

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides. organic-chemistry.orgwikipedia.org While specific examples with this compound are not readily available in the literature, the general applicability of Negishi coupling for the synthesis of complex molecules, including unnatural amino acids, suggests its potential utility with this substrate. rsc.orgbeilstein-journals.org The reaction is known for its high functional group tolerance. wikipedia.org

The formation of carbon-heteroatom bonds via cross-coupling reactions provides access to a diverse range of functionalized chromones.

C-N Bond Formation: Palladium-catalyzed amination reactions are a cornerstone for the synthesis of N-arylated compounds. nptel.ac.in While direct C-N coupling at the C-3 position of this compound via Buchwald-Hartwig amination is a plausible transformation, specific examples are not extensively documented. The reaction would involve the coupling of this compound with an amine in the presence of a palladium catalyst and a suitable base.

C-O Bond Formation: The Williamson ether synthesis is a classical method for forming ether linkages, typically involving an alkoxide and an alkyl halide. masterorganicchemistry.com In the context of aryl halides, palladium- or copper-catalyzed methods are more common for the formation of C-O bonds. These reactions would involve coupling this compound with an alcohol or phenol.

C-S Bond Formation: The formation of carbon-sulfur bonds can be achieved through various methods, including the reaction of thiols with organic halides. nih.gov Palladium- or copper-catalyzed thiolation reactions are effective for aryl halides and could likely be applied to this compound to introduce thioether functionalities.

Nucleophilic Substitution Reactions at the Brominated Position

The electron-deficient nature of the C-3 position in the chromone ring, further activated by the adjacent carbonyl group, makes it susceptible to nucleophilic attack. The bromine atom can be displaced by a variety of nucleophiles. However, the reaction outcome can be complex, sometimes leading to ring-opening and rearrangement products. beilstein-journals.orgsemanticscholar.org

The reaction of 3-halochromones with amines can lead to either direct substitution to form 3-aminochromones or to ring-contraction products, yielding 2-aminomethylene-3(2H)-benzofuranones. semanticscholar.org The reaction pathway is influenced by the nature of the amine (primary vs. secondary) and the reaction conditions. semanticscholar.org With secondary amines, 3-iodochromone has been shown to yield 2-aminomethylene-3(2H)-benzofuranones in good yields. semanticscholar.org

Reaction of 3-Iodochromone with Secondary Amines:

Secondary Amine Product Yield (%) Reference
Piperidine 2-(Piperidinomethylene)-3(2H)-benzofuranone High semanticscholar.org
Morpholine 2-(Morpholinomethylene)-3(2H)-benzofuranone High semanticscholar.org

Reductive Dehalogenation Pathways

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. This can be achieved using various reducing agents or catalytic systems. organic-chemistry.org Common methods include catalytic hydrogenation, metal-hydride reduction, or radical-mediated reductions. While specific protocols for this compound are not detailed in the reviewed literature, general methods for the dehalogenation of aryl halides are applicable. For instance, palladium-catalyzed hydrogenation or the use of a radical initiator with a hydrogen donor are common strategies. organic-chemistry.org

Reactions Involving the C-2 Amino Group

The amino group at the C-2 position of the chromone ring is a key functional handle that can undergo a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation to form fused heterocyclic systems. The reactivity of the C-2 amino group can be influenced by the electronic nature of the substituent at the C-3 position.

Studies on the related compound, 2-amino-3-carbamoylchromone, have shown that the amino group can participate in cyclization reactions. For example, reaction with hydrazines can lead to the formation of 3-aminochromeno[4,3-c]pyrazol-4-ones. researchgate.net Reaction with acetic anhydride (B1165640) can result in the formation of a 2-methyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione. researchgate.net These examples highlight the potential of the C-2 amino group in this compound to serve as a building block for the synthesis of more complex, fused heterocyclic structures.

Acylation and Alkylation Reactions for Functionalization

The presence of a primary amino group and an aromatic ring system in this compound offers opportunities for both N-functionalization and C-functionalization through acylation and alkylation reactions.

N-Acylation and N-Alkylation: The amino group at the C-2 position can readily undergo acylation with acyl halides or anhydrides in the presence of a base to form the corresponding N-acylaminochromones. Similarly, N-alkylation can be achieved using alkyl halides. These reactions are fundamental for introducing a wide variety of substituents at the amino group, thereby modifying the electronic and steric properties of the molecule.

Friedel-Crafts Alkylation and Acylation of the Benzo Ring: The benzene (B151609) ring of the chromone nucleus is susceptible to electrophilic aromatic substitution, including Friedel-Crafts alkylation and acylation. pressbooks.pubthermofisher.cnmasterorganicchemistry.com These reactions introduce alkyl or acyl groups onto the aromatic ring. pressbooks.pubthermofisher.cnmasterorganicchemistry.com The reaction is typically carried out by treating the aromatic compound with an alkyl or acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pressbooks.pubmasterorganicchemistry.com The catalyst assists in the generation of a carbocation or acylium ion electrophile, which is then attacked by the aromatic ring. pressbooks.pubmasterorganicchemistry.com However, the success of Friedel-Crafts reactions can be limited by the presence of strongly deactivating groups or basic amino groups that can complex with the Lewis acid catalyst. pressbooks.publibretexts.org

Table 1: Examples of Acylation and Alkylation Reactions

Reaction TypeReagentProduct Type
N-AcylationAcyl Halide (e.g., Acetyl Chloride)2-(Acylamino)-3-bromochromone
N-AlkylationAlkyl Halide (e.g., Methyl Iodide)2-(Alkylamino)-3-bromochromone
Friedel-Crafts AlkylationAlkyl Halide + AlCl₃Alkyl-substituted this compound
Friedel-Crafts AcylationAcyl Halide + AlCl₃Acyl-substituted this compound

Condensation Reactions (e.g., Schiff base formation and their derivatives)

The primary amino group of this compound is a key functional handle for condensation reactions, most notably for the formation of Schiff bases (imines). Schiff bases are formed by the reaction of a primary amine with an aldehyde or a ketone under acid or base catalysis, or with the application of heat. gsconlinepress.comekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. gsconlinepress.com

The resulting Schiff bases derived from this compound can possess a wide range of biological activities and serve as versatile intermediates in organic synthesis. researchgate.netresearchgate.net They can also act as ligands for the preparation of metal complexes. nih.gov The formation of these derivatives introduces structural diversity and allows for the fine-tuning of the molecule's properties.

Table 2: Schiff Base Formation

Reactant 1Reactant 2Product
This compoundAromatic Aldehyde (e.g., Benzaldehyde)2-(Benzylideneamino)-3-bromochromone
This compoundAliphatic Ketone (e.g., Acetone)2-(Propan-2-ylideneamino)-3-bromochromone

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

The chromone scaffold, particularly with its activated C2-C3 double bond, is a suitable substrate for cycloaddition and annulation reactions, leading to the construction of novel fused heterocyclic systems. researchgate.net These reactions are powerful tools for building molecular complexity in a single step. rsc.org

[3+2] Cycloaddition: The C2-C3 double bond can participate as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, reactions with azides could potentially lead to the formation of triazole-fused chromones, while reactions with nitrile oxides could yield isoxazole-fused systems. chim.it

[3+3] Annulation: Annulation strategies, particularly [3+3] annulations, can be employed to construct six-membered heterocyclic rings fused to the chromone core. researchgate.net For example, a cascade reaction involving the 2-amino group and another bifunctional reagent could lead to the formation of fused pyrimidine (B1678525) or pyridine (B92270) rings. bohrium.com These reactions often proceed through a sequence of condensation and cyclization steps. researchgate.net

Table 3: Potential Cycloaddition and Annulation Reactions

Reaction TypeReagent TypePotential Fused Ring System
[3+2] CycloadditionAzideTriazole
[3+2] CycloadditionNitrile OxideIsoxazole
[3+3] Annulation1,3-Dicarbonyl CompoundPyridine
[3+3] Annulationβ-KetoesterPyrimidine

Reactions Involving the Chromone Ring System

The chromone ring itself is a reactive entity, susceptible to various transformations that can alter its fundamental structure.

Nucleophilic Attack at C-2 (Ring Opening and Subsequent Transformations)

A characteristic reaction of 3-substituted chromones is the nucleophilic attack at the C-2 position. researchgate.net This attack leads to the opening of the pyrone ring, forming an intermediate that can then undergo various subsequent transformations. researchgate.net The electrophilicity of the C-2 position is enhanced by the electron-withdrawing effect of the carbonyl group at C-4 and the substituent at C-3.

The nature of the nucleophile and the reaction conditions dictate the final product. For instance, reaction with strong nucleophiles can lead to the formation of salicylates or other rearranged heterocyclic systems. This ring-opening-ring-closing (RORC) strategy is a powerful method for the synthesis of diverse heterocyclic compounds starting from the chromone scaffold. researchgate.net

Electrophilic Aromatic Substitution on the Benzo Ring

The benzene part of the chromone ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. masterorganicchemistry.com The position of substitution is directed by the activating and deactivating effects of the existing substituents. The pyrone ring generally acts as a deactivating group. The amino group at C-2 is a strong activating group and an ortho-, para-director, while the bromo group at C-3 is a deactivating ortho-, para-director.

The interplay of these directing effects will determine the regioselectivity of the substitution on the benzo ring. The mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.orgmsu.edu

Table 4: Electrophilic Aromatic Substitution

ReactionReagentsPotential Product
NitrationHNO₃, H₂SO₄Nitro-2-amino-3-bromochromone
BrominationBr₂, FeBr₃Dihalo-2-amino-chromone derivative
SulfonationSO₃, H₂SO₄This compound sulfonic acid

Michael Addition Reactions to the C2-C3 Double Bond

The α,β-unsaturated ketone system within the chromone ring (C2-C3 double bond conjugated to the C4-carbonyl) makes it a Michael acceptor. wikipedia.orgmasterorganicchemistry.com This allows for the conjugate addition (1,4-addition) of a wide range of nucleophiles, known as Michael donors. wikipedia.orgorganic-chemistry.org Michael donors are typically resonance-stabilized carbanions derived from active methylene (B1212753) compounds like malonates, nitroalkanes, or β-dicarbonyl compounds. organic-chemistry.org

The reaction is generally base-catalyzed and involves the formation of an enolate from the Michael donor, which then attacks the β-carbon (C-2) of the chromone. masterorganicchemistry.com This reaction leads to the formation of a new carbon-carbon bond and can be used to introduce a variety of functionalized side chains at the C-2 position, often with subsequent cyclization or other transformations. nih.gov

Table 5: Michael Addition Reactions

Michael Donor (Nucleophile)Base CatalystProduct Type
Diethyl malonateSodium ethoxideAdduct at C-2
NitromethaneTriethylamineAdduct at C-2
1,3-DiketonePiperidineAdduct at C-2

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Bromochromone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Amino-3-bromochromone. longdom.org By employing a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, along with insights into the nitrogen environment through ¹⁵N NMR.

1D and 2D NMR Techniques for Comprehensive Structural Assignments (e.g., ¹H, ¹³C, ¹⁵N NMR, COSY, HSQC, HMBC)

A complete portrait of the molecular structure of this compound is assembled by systematically interpreting data from a series of NMR experiments.

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. For this compound, distinct signals are expected for the aromatic protons on the benzo-fused ring and the protons of the amino group. The chemical shifts and splitting patterns of the aromatic protons (typically in the range of δ 7.0-8.5 ppm) reveal their positions and coupling relationships. The NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of distinct carbon atoms. wisc.edu Key signals include the carbonyl carbon (C4), which is expected at a significantly downfield chemical shift (around δ 174 ppm), and the carbons of the aromatic ring. researchgate.net The carbon atom bearing the bromine (C3) and the carbon with the amino group (C2) would also have characteristic chemical shifts influenced by the electronegativity of the substituents.

¹⁵N NMR Spectroscopy : ¹⁵N NMR spectroscopy, though less sensitive, provides direct information about the nitrogen environment. wikipedia.org For this compound, the amino group would exhibit a chemical shift in the range typical for primary aromatic amines. science-and-fun.deresearchgate.net In the closely related 2-amino-3-carbamoylchromone, the amino nitrogen (NH₂) appears at δ 97.1 ppm. researchgate.net Heteronuclear experiments like HMBC can establish correlations between the nitrogen and nearby protons. youtube.comscribd.com

2D NMR Techniques :

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu In the aromatic region of the spectrum for this compound, COSY would reveal the connectivity between adjacent protons on the benzene (B151609) ring, aiding in their unambiguous assignment. longdom.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It is a powerful tool for definitively assigning which proton is attached to which carbon, for example, linking each aromatic proton signal to its corresponding aromatic carbon signal. github.io

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous chromone (B188151) structures.

PositionAtomExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
2C-~167H-5, NH₂
3C-~95H-5, NH₂
4C=O-~174H-5
4aC-~122H-5, H-6
5CH~8.0-8.2~125C-4, C-4a, C-6, C-7
6CH~7.4-7.6~126C-5, C-7, C-8, C-4a
7CH~7.7-7.9~134C-5, C-6, C-8, C-8a
8CH~7.5-7.7~118C-6, C-7, C-8a
8aC-~152H-7, H-8
2-NH₂NH₂Broad singlet-C-2, C-3

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. Data is extrapolated from known chromone derivatives.

Stereochemical Analysis and Conformational Studies by NMR

While the core chromone ring system is largely planar and rigid, NMR spectroscopy can be used to investigate subtle conformational preferences, particularly concerning the exocyclic amino group.

Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to detect through-space interactions between protons. wordpress.com For this compound, these experiments could reveal spatial proximity between the amino protons and protons on the aromatic ring, providing insights into the preferred orientation of the -NH₂ group relative to the chromone plane.

Furthermore, analysis of long-range coupling constants (e.g., ⁴J or ⁵J) can sometimes provide information about the conformation of substituents. Temperature-dependent NMR studies could also be performed to investigate the dynamics of the amino group's rotation, identifying if there is a significant energy barrier to rotation which might indicate strong intramolecular hydrogen bonding or steric interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environments by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Band Assignments

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. thermofisher.com The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

N-H Stretching : The amino group (-NH₂) is expected to show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C=O Stretching : A strong, sharp absorption band characteristic of the γ-pyrone carbonyl group (C=O) is expected in the region of 1630-1680 cm⁻¹. The exact position is influenced by conjugation and substituents.

C=C Stretching : Aromatic and enamine C=C double bond stretching vibrations will appear in the 1500-1650 cm⁻¹ region.

N-H Bending : The scissoring vibration of the amino group typically appears around 1600-1640 cm⁻¹.

C-O Stretching : Vibrations corresponding to the aryl-ether C-O bond of the pyrone ring are expected in the 1200-1300 cm⁻¹ range.

C-Br Stretching : The carbon-bromine bond will produce a stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.

Based on studies of the related compound 2-amino-6-bromo-3-formylchromone, the following table details the expected FT-IR band assignments for this compound. nih.govresearchgate.net

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
Asymmetric N-H Stretch-NH₂~3450
Symmetric N-H Stretch-NH₂~3350
C=O StretchKetone (γ-pyrone)~1645
C=C StretchAromatic/Alkene~1610, 1580
N-H Bend-NH₂~1620
C-N StretchAmine~1330
C-O-C StretchEther~1250
C-Br StretchBromoalkene~550

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to FT-IR. ijtsrd.com While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. spectroscopyonline.com

For this compound, strong Raman signals are expected for:

Aromatic Ring Vibrations : The C=C stretching vibrations of the benzene ring typically produce strong and sharp bands in the Raman spectrum.

C=C and C=O Double Bonds : The conjugated π-system of the chromone core will also be strongly Raman active.

C-Br Bond : The carbon-bromine bond is also expected to show a characteristic Raman signal.

The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule. For instance, in the analysis of 2-amino-6-bromo-3-formylchromone, both FT-IR and FT-Raman spectra were recorded to perform a detailed vibrational analysis and assign observed bands. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system. nih.gov The chromone scaffold possesses an extended π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzopyrone chromophore. These typically result in two main absorption bands:

Band I : Occurring at a longer wavelength (typically >300 nm), this band is associated with the electronic transition involving the entire conjugated system, including the benzene ring and the pyrone moiety.

Band II : Found at a shorter wavelength (typically 240-260 nm), this band corresponds to the electronic transition localized more on the benzo-fused portion of the molecule.

The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift of these absorption maxima compared to the unsubstituted chromone, due to the extension of conjugation by the lone pair of electrons on the nitrogen atom. The bromine atom is also expected to have a modest influence on the absorption spectrum. A weak n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed at longer wavelengths, though it is often obscured by the more intense π → π* bands.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of newly synthesized compounds with high accuracy. nih.gov

For the parent compound, this compound (C₉H₆BrNO₂), the mass spectrum would exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance of approximately 50.7% and 49.3%, respectively).

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow pathways dictated by the stability of the resulting fragments. Common fragmentation patterns for related amino compounds and heterocyclic systems often involve the loss of small, stable neutral molecules. unito.itphyschemres.orgscispace.com Plausible fragmentation pathways for this compound include:

Loss of carbon monoxide (CO): A retro-Diels-Alder reaction is common for chromone rings, leading to the expulsion of a CO molecule from the pyranone ring.

Loss of the bromine atom: Cleavage of the C-Br bond would result in a significant fragment.

Loss of H₂O and CO: The cumulative loss of water and carbon monoxide is a fragmentation pattern commonly observed for protonated aliphatic α-amino acids. unito.it

Cleavage of the amino group: Loss of NH₂ or related fragments can also occur.

The analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, allowing for its unambiguous identification and the structural characterization of its synthetic derivatives.

Table 1: Predicted Mass Spectrometry Data for this compound (C₉H₆BrNO₂)
Fragment IonProposed Structure / Neutral LossCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)
[M]⁺Molecular Ion238.96240.96
[M-CO]⁺Loss of Carbon Monoxide210.97212.97
[M-Br]⁺Loss of Bromine Radical160.04160.04
[M-CO-HCN]⁺Loss of CO then Hydrogen Cyanide183.96185.96

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. nih.gov This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule and its packing within the crystal lattice.

While a specific crystal structure for this compound has not been detailed in the cited literature, extensive X-ray diffraction analyses have been performed on structurally similar 2-amino-3-cyano-4H-chromene and 2-amino-3-cyano-4H-pyran derivatives. nih.govsemanticscholar.orgresearchgate.net These studies serve as excellent models for understanding the likely solid-state conformation of this compound.

Table 2: Representative Crystallographic Data from a Structurally Related 2-Amino-4H-pyran Derivative nih.gov
Structural ParameterObservation
Crystal SystemMonoclinic
Space GroupP2₁/c
4H-Pyran Ring ConformationFlattened Boat
Cyclohexene Ring ConformationUnsymmetrical Half-Boat
Key Intermolecular InteractionsC–H···O Hydrogen Bonds, Br···N Noncovalent Interactions

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. documentsdelivered.com These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exclusively applicable to chiral derivatives of this compound, i.e., those that are non-superimposable on their mirror images.

Should a chiral center be introduced into the this compound scaffold, for instance, by substitution at the amino group with a chiral auxiliary or by the synthesis of atropisomers, chiroptical spectroscopy would be an essential tool for their characterization.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule.

These techniques provide valuable information regarding the absolute configuration and conformational preferences of molecules in solution. For example, the sign and intensity of Cotton effects in a CD spectrum can be correlated to specific stereochemical features of the molecule. While no studies on chiral derivatives of this compound are present in the provided search results, the potential application of chiroptical methods remains significant for any future stereoselective synthesis involving this scaffold. rsc.orggeorgiasouthern.edu

Computational and Theoretical Investigations of 2 Amino 3 Bromochromone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods are widely used to predict geometries, electronic structures, and spectroscopic features of chromone (B188151) derivatives.

Geometry Optimization and Detailed Electronic Structure Analysis

The electronic structure of a molecule is described by the distribution of its electrons, which can be analyzed through frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. d-nb.inforesearchgate.net A smaller energy gap generally implies higher reactivity. For similar chromone derivatives, the HOMO-LUMO gap has been calculated to be in a range that suggests significant biological activity. d-nb.inforesearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool for analyzing electronic structure. They visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. globalresearchonline.netd-nb.info In chromone derivatives, the oxygen atom of the carbonyl group typically represents a region of high negative potential (red/yellow), making it a likely site for electrophilic interaction, while regions of positive potential (blue) indicate susceptibility to nucleophilic attack. d-nb.info

Table 1: Representative Calculated Electronic Properties for Chromone Derivatives Note: This table is illustrative, based on data for similar chromone derivatives, not specifically 2-amino-3-bromochromone.

PropertyCalculated Value RangeSignificance
EHOMO (eV)-6.0 to -7.0Electron-donating ability
ELUMO (eV)-1.5 to -2.5Electron-accepting ability
Energy Gap (ΔE) (eV)~1.6 to ~4.5Chemical reactivity, stability
Electrophilicity Index (ω)>1.5Describes biological activity

Prediction and Interpretation of Spectroscopic Properties (e.g., IR, UV-Vis, NMR chemical shifts)

Computational methods are highly effective in predicting and helping to interpret various types of spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculations help in the assignment of experimental IR and Raman bands to specific molecular vibrations. d-nb.infonih.gov For chromone derivatives, characteristic vibrational modes include the C=O stretching of the pyrone ring (typically around 1630-1680 cm⁻¹), C=C stretching, and vibrations of the benzene (B151609) ring. d-nb.info The presence of the amino (-NH₂) and bromo (-Br) groups in this compound would introduce specific vibrational modes, such as N-H stretching and C-Br stretching, which can be precisely assigned with the aid of computational analysis like Potential Energy Distribution (PED). nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.netmdpi.com The calculations predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, often HOMO→LUMO or similar orbital transitions. researchgate.net These theoretical spectra can be compared with experimental data to understand the electronic properties of the molecule. mdpi.comresearchgate.net Solvation models are often included in these calculations to better mimic experimental conditions. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.netrsc.orgimist.ma Theoretical chemical shifts are typically calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS) and then compared with experimental data to confirm the molecular structure. joaquinbarroso.com For this compound, calculations would predict the chemical shifts for the protons and carbons of the chromone core, as well as the influence of the amino and bromo substituents on the electronic environment of neighboring nuclei. researchgate.net

Table 2: Predicted Spectroscopic Data Ranges for Substituted Chromones Note: This table is illustrative and based on general data for chromone derivatives. Specific values for this compound would require dedicated calculations.

Spectroscopy TypeParameterPredicted RangeKey Functional Groups/Atoms
IRν(C=O)1630 - 1680 cm⁻¹Carbonyl group
IRν(N-H)3300 - 3500 cm⁻¹Amino group
UV-Visλmax250 - 400 nmπ→π* transitions
¹³C NMRδ(C=O)170 - 180 ppmCarbonyl carbon
¹H NMRδ(Ar-H)7.0 - 8.5 ppmAromatic protons

Conformational Analysis and Tautomerism Studies

For molecules with flexible groups, conformational analysis is performed to identify the different stable conformers and their relative energies. In this compound, this would involve analyzing the rotation around the C-N bond of the amino group.

Tautomerism is another important aspect, particularly for amino-substituted heterocyclic systems. 2-aminochromones can potentially exist in equilibrium with their imino tautomeric forms (4-hydroxycoumarin imine). Computational studies can determine the relative stabilities of these tautomers by calculating their energies. researchgate.net For related systems like 2-aminopurine, computational studies have shown that the relative stability of tautomers can be significantly influenced by the environment (e.g., solvent polarity). nih.gov Such studies are crucial for understanding the molecule's behavior in different chemical and biological environments.

Reaction Mechanism Studies (e.g., Transition State Analysis for Synthetic Pathways and Transformations)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. rsc.org DFT calculations can be used to locate the geometry of the transition state and calculate its energy, which corresponds to the activation energy of the reaction. This information is vital for understanding reaction kinetics and for optimizing synthetic procedures. For this compound, this could involve studying its synthesis, for example, the bromination of 2-aminochromone, or its subsequent reactions to form more complex heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (focused on fundamental mechanistic insights)

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. nih.govresearchgate.net These models use molecular descriptors—numerical values that quantify different aspects of a molecule's structure (e.g., electronic, steric, hydrophobic properties)—to predict the activity or property of new, unsynthesized compounds.

For a class of compounds like substituted chromones, a QSAR study could identify which structural features are most important for a specific biological activity (e.g., antioxidant or anticancer effects). nih.govresearchgate.net For instance, a 3D-QSAR model using Molecular Field Analysis (MFA) on synthetic chromone derivatives identified that dihydroxy substitution on the benzene ring was essential for radical scavenging activity. nih.gov While no specific QSAR study on this compound is cited, such an analysis could provide fundamental insights into how the amino and bromo substituents modulate its activity, guiding the design of more potent analogues.

Molecular Docking and Dynamics Simulations (to elucidate molecular interactions with specific biological targets)

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a target protein. nih.govijpsr.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govresearchgate.net For this compound, docking studies could be performed against various biological targets, such as kinases or other enzymes implicated in disease. The results would include a binding affinity score (e.g., in kcal/mol) and a detailed view of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues. nih.gov Studies on other chromone derivatives have successfully used docking to predict high binding affinities to targets like insulin-degrading enzyme and SARS-CoV-2 main protease. nih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations offer a dynamic view. scite.aibiointerfaceresearch.comnih.gov An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing insights into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. nih.govscite.ai Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability and flexibility of the complex. nih.govscite.ai For this compound, an MD simulation following a docking study would validate the stability of the predicted binding mode and provide a more realistic model of its interaction with a biological target.

Applications of 2 Amino 3 Bromochromone in Advanced Organic Synthesis

As Precursors for Fused Heterocyclic Systems

The strategic placement of reactive sites on the 2-Amino-3-bromochromone core enables its use in a variety of cyclization and condensation reactions to form polycyclic heterocyclic systems. These fused structures are of significant interest due to their diverse biological activities.

Pyrimidines, Pyrazoles, Thiazoles, and Chromenopyridines

The 2-amino-3-halo-chromone framework is a key starting point for synthesizing chromone-fused five- and six-membered heterocycles. The reactivity of the halogen at the C-3 position, combined with the amino group at C-2, allows for the construction of these fused systems through cascade or multicomponent reactions.

Thiazoles: A notable application is the synthesis of 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. While the documented procedure often uses the analogous 2-amino-3-iodochromones, the reactivity is comparable. The process involves a copper-promoted cascade reaction with secondary amines and carbon disulfide. nih.govrsc.org In this reaction, the amine and carbon disulfide first form a dithiocarbamate (B8719985) salt, which then couples with the 3-halo-chromone. Subsequently, an intramolecular nucleophilic addition of the C-2 amino group, followed by the elimination of hydrogen sulfide, yields the final fused thiazole (B1198619) product. nih.gov

Pyrazoles: Fused pyrazole (B372694) systems can also be accessed from chromone (B188151) precursors. For instance, the related compound, 2-amino-3-carbamoylchromone, reacts with hydrazines to yield 3-aminochromeno[4,3-c]pyrazol-4-ones. researchgate.net This suggests that this compound, after conversion of the bromo group to a suitable functional group like a nitrile or an amide, can serve as a precursor to similar pyrazole-fused chromones. nih.govnih.govrsc.org

Pyrimidines: The synthesis of fused pyrimidines often involves the reaction of ortho-amino carbonyl compounds with reagents that can provide the remaining atoms for the pyrimidine (B1678525) ring. citedrive.comresearchgate.net For example, 2-amino-3-carbamoylchromone has been shown to react with acetic anhydride (B1165640) to form 2-methyl-4H-chromeno[2,3-d]pyrimidine-4,5(3H)-dione. researchgate.net This highlights the potential of this compound to be converted into derivatives suitable for pyrimidine ring annulation. nih.govnih.gov

Chromenopyridines: 2-Amino-3-formylchromones are well-established precursors for chromeno[2,3-b]pyridines via the Friedländer condensation reaction. naturalspublishing.com The bromo group in this compound can be transformed into a formyl group, thus providing a pathway to these important fused heterocyclic systems which have applications as dyestuffs and fluorescent molecules.

Heterocyclic SystemSynthetic StrategyKey Reagents
Thiazoles Copper-promoted cascade reactionSecondary amines, Carbon disulfide, CuO
Pyrazoles Cyclocondensation (from 3-carbamoyl analog)Hydrazine, Methylhydrazine
Pyrimidines Cyclocondensation (from 3-carbamoyl analog)Acetic anhydride
Chromenopyridines Friedländer Annulation (from 3-formyl analog)Active methylene (B1212753) compounds

As Building Blocks for Complex Molecular Architectures

The dual functionality of this compound makes it an ideal scaffold for building more elaborate molecules with tailored properties and functions. The bromine atom serves as a versatile handle for introducing molecular diversity, while the inherent structure of the chromone core can be used to mimic biological structures or act as a fluorophore.

Peptidomimetics, Functionalized Chromones, and Fluorescent Probes

Peptidomimetics: The chromone scaffold has been identified as a valuable structural template for designing peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.govresearchgate.netresearchgate.net These mimetics are often more stable to enzymatic degradation than natural peptides. The rigid chromone core can be used to constrain the conformation of appended side chains, mimicking the secondary structures of peptides like β-turns or β-sheets. The amino group at the C-2 position and the bromo group at the C-3 position of this compound provide orthogonal sites for attaching amino acid side chains or for linking the scaffold into a larger peptide-like chain, making it a promising building block in the development of novel therapeutics. nih.govresearchgate.net

Functionalized Chromones: The carbon-bromine bond at the C-3 position is a key feature for synthetic diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. researchgate.net This allows for the straightforward introduction of various aryl, styryl, or alkynyl groups at this position, creating libraries of novel C-3 functionalized chromones. These reactions provide access to a vast chemical space, enabling the fine-tuning of the molecule's biological or physical properties. ijrpc.comresearchgate.netijmrset.com

Fluorescent Probes: The chromone ring system is inherently fluorescent, and its photophysical properties can be modulated by substituents. nih.gov The 2-amino group acts as an electron donor, while the 4-carbonyl group acts as an electron acceptor, creating a "push-pull" electronic system that is often the basis for environmentally sensitive fluorescent probes. nih.govmdpi.com this compound can serve as a precursor to such probes. The bromine atom can be substituted with other functional groups or used as an attachment point for a recognition moiety that targets a specific analyte or biological environment. rsc.orgresearchgate.netnih.govucsd.edu The resulting fluorescence can report on changes in local polarity, pH, or the presence of specific ions or molecules.

Molecular ArchitectureRole of this compoundKey Features Utilized
Peptidomimetics Rigid scaffold to mimic peptide secondary structures.C-2 amino and C-3 bromo groups for side chain attachment.
Functionalized Chromones Versatile precursor for C-3 substituted derivatives.C-3 bromine atom for cross-coupling reactions.
Fluorescent Probes Core fluorophore structure.Inherent fluorescence, "push-pull" system, C-3 bromo for linking.

In the Development of Functionalized Materials

The electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials with applications in optics and electronics.

Dyes, Polymers, and Optoelectronic Materials

Dyes: Molecules containing an amino group and a bromine atom on an aromatic framework are known intermediates in the synthesis of dyes. nbinno.com For example, 2-Amino-3-bromo-5-nitrobenzonitrile is a key component in creating disperse dyes for synthetic fibers. nbinno.com The extended π-conjugated system of the chromone core, combined with the electron-donating amino group and the electron-withdrawing carbonyl group, suggests that this compound and its derivatives could function as chromophores, absorbing light in the visible spectrum. The bromo group can be further functionalized to tune the color and properties of the resulting dye. mdpi.comgoogle.comfigshare.com

Polymers: The bifunctional nature of this compound allows it to be incorporated into polymer chains. For instance, the amino group and the bromine atom could be used in step-growth polymerization reactions, such as polycondensation or palladium-catalyzed polycoupling reactions, to create novel chromone-containing polymers. researchgate.net Integrating the rigid and electronically active chromone scaffold into a polymer backbone could lead to materials with interesting thermal, optical, or electronic properties.

Optoelectronic Materials: The donor-π-acceptor (D-π-A) architecture inherent in this compound is a key design feature for materials with nonlinear optical (NLO) properties and for use in optoelectronic devices. nih.govnih.goviau.ir The intramolecular charge transfer (ICT) from the amino group (donor) to the carbonyl group (acceptor) through the aromatic system can lead to large changes in dipole moment upon photoexcitation. mdpi.com This property is crucial for applications in organic light-emitting diodes (OLEDs) and sensors. The bromine atom provides a site for further modification to enhance these properties or to attach the molecule to other components in a device. iau.ir

Mechanistic Investigations of Biological Activity of 2 Amino 3 Bromochromone Derivatives

Exploration of Molecular Targets and Biochemical Pathways

The diverse biological effects of 2-amino-3-bromochromone derivatives are a consequence of their interactions with a range of molecular targets and their influence on various biochemical pathways. Research has focused on their ability to inhibit specific enzymes, bind to important receptors, and modulate cellular processes involved in inflammation and oxidative stress.

Enzyme Inhibition Studies (e.g., MAO-B, other enzyme classes)

A significant area of investigation for chromone (B188151) derivatives has been their potential as enzyme inhibitors, particularly targeting monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases.

Studies on a variety of chromone derivatives have demonstrated their potent and selective inhibitory activity against MAO-B. The chromone scaffold has been identified as a promising framework for the development of MAO-B inhibitors. While specific studies on this compound are limited, research on related chromone structures provides valuable insights. For instance, the substitution pattern on the chromone ring plays a crucial role in determining the inhibitory potency and selectivity.

Compound/Derivative ClassTarget EnzymeKey Findings
Chromone DerivativesMAO-BThe chromone scaffold is a promising framework for developing MAO-B inhibitors.
Substituted ChromonesMAO-BThe type and position of substituents on the chromone ring significantly influence inhibitory activity and selectivity.

Receptor Binding Profiling (e.g., benzodiazepine receptors, adenosine receptors)

The structural features of this compound derivatives suggest their potential to interact with various receptors, including benzodiazepine and adenosine receptors, which are important targets for therapeutic intervention in the central nervous system.

While direct binding studies of this compound derivatives on these specific receptors are not extensively reported, the chromone nucleus is a versatile scaffold found in compounds with diverse receptor affinities. For example, 2-amino-3-cyanopyridine derivatives, which share some structural similarities, are known to exhibit A2A adenosine receptor antagonistic properties researchgate.net. This suggests that the 2-amino-substituted chromone core could potentially interact with adenosine receptors. Further research is necessary to elucidate the specific binding profiles of this compound derivatives and their functional consequences at these receptors.

Modulation of Cellular Processes (e.g., antioxidant mechanisms, anti-inflammatory pathways)

Derivatives of 2-amino-3-halochromones have shown promise in modulating cellular processes, particularly those related to oxidative stress and inflammation.

Anti-inflammatory Pathways: Research on 2-amino-3-iodochromone derivatives has demonstrated their potential to be developed into anti-inflammatory agents mdpi.com. These compounds are precursors to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones, which have exhibited significant anti-inflammatory activity mdpi.com. The mechanism of action is thought to involve the modulation of inflammatory pathways, although the precise molecular targets are still under investigation. Given the structural similarity, it is plausible that this compound derivatives could exert similar anti-inflammatory effects.

Antioxidant Mechanisms: The chromone scaffold is a well-known feature in many natural and synthetic compounds with antioxidant properties. While specific studies on the antioxidant mechanisms of this compound are not detailed in the provided search results, the general antioxidant activity of chromones involves their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative damage to cells. The presence of the amino group at the C-2 position could potentially enhance this antioxidant capacity.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship Studies on Derivatized Compounds

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their pharmacological effects, guiding the design of more potent and selective compounds.

For antimicrobial activity, the substitution pattern on the chromone ring is critical. In a series of 2-amino-3-cyanopyridine derivatives, the nature and position of substituents on the aryl ring at the 4-position significantly influenced their antibacterial activity researchgate.net. Similarly, for quinoxaline-based compounds, the introduction of primary or secondary amino groups at the C-2 position was found to greatly influence their antibacterial potency and spectrum nih.gov. These findings suggest that for this compound derivatives, modifications at the amino group and the aromatic part of the chromone nucleus could lead to optimized antimicrobial agents. The presence of a halogen, such as bromine at the C-3 position, is also a key feature that can modulate lipophilicity and target interaction.

In the context of anti-inflammatory activity, studies on hydroxylated chalcones, which are precursors to some chromones, have revealed that the position of hydroxyl groups on the aromatic rings is strongly correlated with the inhibition of pro-inflammatory mediators mdpi.com. This highlights the importance of the substitution pattern on the benzo part of the chromone ring for this activity.

Mode of Action Analysis at the Molecular and Cellular Level

Understanding the precise mode of action of this compound derivatives is crucial for their development as therapeutic agents. This involves investigating their effects at the molecular and cellular levels to unravel the mechanisms behind their antimicrobial and antifungal properties.

Investigations on Antimicrobial and Antifungal Activity Mechanisms (e.g., biofilm inhibition, gene expression modulation)

The antimicrobial and antifungal activities of chromone derivatives are of significant interest. Investigations into their mechanisms of action have revealed their ability to disrupt microbial processes such as biofilm formation and gene expression.

Biofilm Inhibition: Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Chromone derivatives have emerged as promising agents for the eradication of biofilms. For instance, a chromone 5-maleimide substitution compound, CM3a, has been shown to effectively eradicate Staphylococcus aureus biofilms by reducing the viability of the constituent bacterial cells and promoting biofilm detachment and disintegration dntb.gov.ua. The mechanism of biofilm inhibition by halogenated compounds can also involve the interruption of quorum sensing, a bacterial cell-to-cell communication process that regulates biofilm formation dntb.gov.ua.

In the context of antifungal activity, 6-bromochromone-3-carbonitrile, a structurally related compound, has demonstrated significant inhibition of Candida albicans biofilm formation. This inhibition is linked to the disruption of virulence factors that are prerequisites for biofilm development, such as cell aggregation and hypha formation.

Gene Expression Modulation: At the molecular level, brominated chromone derivatives can exert their antifungal effects by modulating the expression of key genes involved in fungal pathogenesis. Transcriptomic analyses of C. albicans treated with 6-bromochromone-3-carbonitrile revealed the downregulation of genes related to hypha-formation and biofilms, such as TEC1 and UME6. Concurrently, the hyphal regulator UCF1 was upregulated. This targeted modulation of gene expression disrupts the ability of the fungus to form biofilms and cause infection.

CompoundOrganismMechanism of Action
Chromone 5-maleimide substitution compound (CM3a)Staphylococcus aureusEradicates biofilms by reducing bacterial viability and promoting detachment. dntb.gov.ua
6-bromochromone-3-carbonitrileCandida albicansInhibits biofilm formation by disrupting cell aggregation and hypha formation.
6-bromochromone-3-carbonitrileCandida albicansDownregulates hypha-forming and biofilm-related genes (TEC1, UME6) and upregulates the hyphal regulator UCF1.

Mechanistic Aspects of Anticancer Potential (e.g., apoptosis induction, target specificity at cellular level)

The anticancer potential of this compound derivatives is significantly attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through specific interactions with cellular targets, leading to a cascade of events that culminates in cell demise. Research into the mechanistic pathways has highlighted the role of these compounds in disrupting fundamental cellular processes essential for cancer cell proliferation and survival.

A significant body of evidence points towards the interaction with tubulin as a primary mechanism of action for chromene-based anticancer agents. A novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, which share a structural resemblance to this compound derivatives, were identified as potent inducers of apoptosis. nih.govresearchgate.net Mechanistic studies revealed that these compounds interact with tubulin at the colchicine-binding site. nih.govresearchgate.net This interaction inhibits the polymerization of tubulin into microtubules, which are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics leads to cell cycle arrest, ultimately triggering the apoptotic pathway. nih.govresearchgate.net

The induction of apoptosis by these bromo-substituted chromene derivatives has been observed to be a common mechanism across various cancer cell lines. nih.gov The process of apoptosis is a key target for cancer therapy as it eliminates cancer cells without inducing an inflammatory response, a common side effect of necrotic cell death. The ability of these compounds to trigger this specific cell death pathway underscores their potential as selective anticancer agents.

Further investigations into other structurally related 2-amino-4H-chromene-3-carbonitrile derivatives have also demonstrated their capability to induce apoptosis in human breast cancer cell lines. nih.gov While the precise molecular targets were not elucidated in all studies, the consistent observation of apoptosis induction across different chromene scaffolds suggests a common underlying mechanism that may be shared by this compound derivatives.

The cellular specificity of these compounds appears to be directed towards proliferating cells, which is a desirable characteristic for an anticancer agent. nih.govresearchgate.net This selectivity is likely due to the higher dependence of cancer cells on microtubule dynamics for their rapid division compared to normal, non-proliferating cells. By targeting a fundamental process in cell division, these compounds can preferentially eliminate cancer cells.

Table of Investigated 2-Amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromene Derivatives and their Activity

Compound IDIn Vitro Cytotoxic ActivityCellular TargetMechanism of Action
MX-58151PotentTubulin (colchicine-binding site)Inhibition of tubulin polymerization, cell cycle arrest, apoptosis induction
MX-58276PotentTubulin (colchicine-binding site)Inhibition of tubulin polymerization, cell cycle arrest, apoptosis induction
MX-76747PotentTubulin (colchicine-binding site)Inhibition of tubulin polymerization, cell cycle arrest, apoptosis induction
MX-116214PotentTubulin (colchicine-binding site)Inhibition of tubulin polymerization, cell cycle arrest, apoptosis induction
MX-116407PotentTubulin (colchicine-binding site)Inhibition of tubulin polymerization, cell cycle arrest, apoptosis induction
MX-126303PotentTubulin (colchicine-binding site)Inhibition of tubulin polymerization, cell cycle arrest, apoptosis induction

Data sourced from studies on 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, which are structurally related to this compound derivatives. nih.govresearchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

A significant challenge in the study of 2-Amino-3-bromochromone is the development of efficient, scalable, and environmentally benign synthetic methodologies. While numerous strategies exist for the synthesis of the general chromone (B188151) core, the specific introduction of both a C-2 amino group and a C-3 halogen can be complex. researchgate.netasianpubs.org

Future research should prioritize the development of novel synthetic pathways that move beyond traditional multi-step procedures. Key areas for exploration include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for other chromone derivatives, such as 6-bromochromone-2-carboxylic acid. mdpi.com A focused effort to adapt these conditions for this compound could lead to a more rapid and efficient route, facilitating the generation of compound libraries for screening.

Green Chemistry Approaches: The use of sustainable chemistry principles is paramount. This includes exploring reactions in greener solvents, employing reusable catalysts, and designing one-pot or tandem reactions that increase atom economy and reduce waste. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound and its precursors would be a significant step towards its large-scale production for further research and potential commercial applications.

Overcoming the current synthetic limitations is the first and most critical step toward enabling broader investigation into the compound's properties and applications.

Expanding the Scope of Derivatization and Chemical Transformations

The true potential of this compound lies in its capacity to serve as a versatile platform for chemical derivatization. The bromine atom at the C-3 position is a prime site for transition-metal-catalyzed cross-coupling reactions, while the amino group and other positions on the chromone ring offer additional sites for modification. nih.govrsc.org

Future synthetic efforts should focus on exploiting these reactive sites:

C-3 Position Cross-Coupling: The C-3 bromine atom is an ideal handle for introducing a wide array of substituents. Research on the closely related 2-amino-3-iodochromones has demonstrated their utility in copper-promoted cascade reactions to form complex heterocyclic systems. nih.gov Similar reactivity can be anticipated for this compound, opening avenues for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to forge new carbon-carbon and carbon-heteroatom bonds.

C-2 Amino Group Modification: The nucleophilicity of the 2-amino group allows for a range of transformations, including acylation, alkylation, and sulfonylation, to introduce diverse functionalities that can modulate the compound's biological activity and physical properties.

Site-Selective C-H Functionalization: Recent advances in C-H activation provide powerful tools for modifying the chromone scaffold at positions that are otherwise difficult to access. kaist.ac.krresearchgate.net Future work could explore the selective functionalization of the C-5, C-6, C-7, or C-8 positions of the this compound core to build molecular complexity and fine-tune its properties.

A systematic exploration of these derivatization strategies will be essential to generate a library of analogues for structure-activity relationship (SAR) studies.

Potential Transformation Reagent/Catalyst Target Position Potential Outcome
Suzuki CouplingArylboronic acid / Pd catalystC-3Introduction of aryl or heteroaryl groups
Sonogashira CouplingTerminal alkyne / Pd/Cu catalystC-3Introduction of alkynyl moieties
Heck CouplingAlkene / Pd catalystC-3Introduction of vinyl groups
Buchwald-Hartwig AminationAmine / Pd catalystC-3Formation of C-N bonds
AcylationAcyl chloride / BaseC-2 (Amino)Formation of amides
C-5 C-H ArylationAryl halide / Ir or Ru catalystC-5Direct arylation of the benzene (B151609) ring

Integration of Advanced Computational Modeling for Structure-Property-Activity Prediction

To guide synthetic efforts and accelerate the discovery process, the integration of advanced computational modeling is crucial. In silico techniques can provide deep insights into the relationship between the molecular structure of this compound derivatives and their potential properties and biological activities.

Key computational approaches for future research include:

Density Functional Theory (DFT): DFT calculations can be used to investigate the molecular geometry, vibrational spectra, and electronic properties (e.g., HOMO-LUMO energy gap, molecular electrostatic potential) of this compound and its derivatives. d-nb.info These calculations help in understanding the molecule's reactivity and intermolecular interaction capabilities.

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with measured biological activity is established, QSAR models can be developed. These models correlate structural or physicochemical descriptors with activity, enabling the prediction of the potency of novel, unsynthesized compounds and guiding the design of more effective molecules.

Molecular Docking: For derivatives identified with a specific biological activity, molecular docking studies can predict the binding mode and affinity with target proteins or enzymes. nih.govresearchgate.net This provides a structural basis for the observed activity and allows for rational, structure-based design of next-generation compounds with improved target specificity and potency. d-nb.info

By leveraging these predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Deeper Elucidation of Mechanistic Biological Interactions and Pathways

The chromone scaffold is present in a multitude of compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govresearchgate.net A key challenge and future research direction for this compound is to screen it and its derivatives to identify novel biological activities and to subsequently elucidate their mechanisms of action.

Future investigations should focus on:

Broad Biological Screening: A systematic screening of a library of this compound derivatives against a diverse range of biological targets (e.g., kinases, proteases, GPCRs) and in various disease models (e.g., cancer cell lines, inflammatory assays) is necessary to uncover new therapeutic potential.

Target Identification and Validation: For compounds that exhibit significant biological activity, identifying the specific molecular target is paramount. Techniques such as thermal shift assays, affinity chromatography, and genetic approaches can be employed to pinpoint the interacting protein or pathway.

Mechanistic Studies: Once a target is identified, detailed biochemical and cell-based assays are required to understand how the compound modulates the target's function. For instance, if a compound inhibits an enzyme, studies should determine the mode of inhibition (e.g., competitive, non-competitive). If it induces apoptosis in cancer cells, the specific signaling pathways involved (e.g., caspase activation, Bcl-2 family protein modulation) should be investigated. researchgate.net

Understanding the precise biochemical pathways affected by these compounds is essential for their development as potential therapeutic agents.

Exploration of New Application Areas in Chemical Biology and Materials Science

Beyond traditional medicinal chemistry, the unique structure of this compound suggests potential applications in the burgeoning fields of chemical biology and materials science. The chromone core is known to be a privileged scaffold for creating fluorescent probes and bioactive molecules. researchgate.net

Future research should venture into these novel application areas:

Chemical Biology Probes: The inherent fluorescence of many chromone derivatives could be harnessed to develop probes for bioimaging. By attaching specific targeting moieties, derivatives of this compound could be designed to selectively bind to and visualize specific organelles, proteins, or ions within living cells.

Functional Materials: The conjugated π-system of the chromone scaffold imparts interesting photophysical properties. Exploration of these properties in this compound derivatives could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy agents. The presence of the heavy bromine atom could also favor intersystem crossing, a property useful in photosensitizers.

Expanding the research scope into these interdisciplinary areas could uncover entirely new utilities for this versatile chemical scaffold, far beyond its initial promise in drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Amino-3-bromochromone, and how can reaction conditions be optimized?

  • Answer : The synthesis of halogenated chromones often involves nucleophilic substitution or cross-coupling reactions. For brominated derivatives like this compound, phosphonylation with triethyl phosphite under reflux (120–140°C) in aprotic solvents (e.g., DMF or THF) is a viable approach, as demonstrated for structurally similar 2-amino-3-bromopyridines . Optimization should focus on controlling reaction time (typically 6–12 hours), stoichiometry of bromine donors, and catalyst selection (e.g., Pd for cross-coupling). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. 1^1H NMR can identify aromatic protons and amino groups (δ 5.5–6.5 ppm for NH2_2), while 13^{13}C NMR resolves bromine-induced deshielding effects on adjacent carbons. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]+^+ at m/z 229.01) and fragmentation patterns. Infrared (IR) spectroscopy verifies functional groups (e.g., N–H stretch at ~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution and identify reactive sites. For example, the bromine atom’s electrophilicity is enhanced by electron-withdrawing effects from the amino group, making the C-3 position susceptible to substitution. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model to predict reaction kinetics .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions or impurity profiles. Researchers should:

  • Replicate studies : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent artifacts (e.g., DMSO concentration ≤0.1%).
  • Standardize purity : Use HPLC (>98% purity) and elemental analysis to verify compound integrity.
  • Apply meta-analysis : Pool data from independent studies to identify trends (e.g., dose-dependent cytotoxicity thresholds) .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Answer : The amino group at C-2 exerts a strong electron-donating effect, activating the chromone ring for electrophilic attack, while bromine at C-3 creates steric hindrance. In Suzuki-Miyaura couplings, bulky ligands (e.g., SPhos) favor coupling at C-4 over C-3 due to reduced steric clash. Computational studies (e.g., NBO analysis) can quantify charge distribution and guide catalyst design .

Methodological Considerations

Q. How should researchers design longitudinal studies to assess the stability of this compound under varying storage conditions?

  • Answer :

Sample preparation : Store aliquots in amber vials at −20°C, 4°C, and room temperature.

Time points : Analyze stability at 0, 1, 3, 6, and 12 months using LC-MS.

Degradation metrics : Monitor hydrolysis (loss of bromine via ICP-MS) and oxidation (HPLC peak shifts).

  • Statistical tools : Use ANOVA to compare degradation rates across conditions and Cox regression for time-to-failure analysis .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Answer :

  • Batch consistency : Employ automated reactors (e.g., ChemSpeed) for precise temperature and stirring control.
  • Analytical validation : Cross-validate purity via 1^1H NMR, LC-MS, and X-ray crystallography.
  • Documentation : Share detailed synthetic protocols (e.g., reaction vessel type, inert gas flow rates) in supplementary materials to mitigate lab-to-lab variability .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the solubility of this compound in polar solvents?

  • Answer : Contradictions may arise from polymorphic forms or residual solvents. Mitigation steps include:

  • Solvent screening : Test solubility in DMSO, ethanol, and water using nephelometry.
  • Crystallography : Identify polymorphs via single-crystal X-ray diffraction.
  • Thermogravimetric analysis (TGA) : Detect solvent residues (>0.5% weight loss at 100°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.